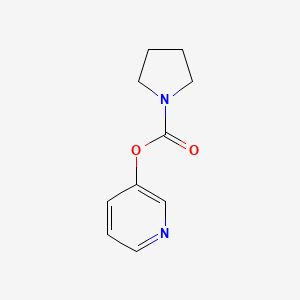

Pyridin-3-yl pyrrolidine-1-carboxylate

Description

Properties

CAS No. |

62939-01-9 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

pyridin-3-yl pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H12N2O2/c13-10(12-6-1-2-7-12)14-9-4-3-5-11-8-9/h3-5,8H,1-2,6-7H2 |

InChI Key |

BPXUFTBIXQGKEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)OC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, pyrrolidine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and cooled to 0°C. Pyridin-3-yl chloroformate is added dropwise, followed by a base such as triethylamine or potassium carbonate to neutralize HCl byproducts. The reaction is stirred at room temperature for 4–12 hours, with yields ranging from 65% to 85% depending on solvent polarity and stoichiometry.

A critical factor is the purity of pyridin-3-yl chloroformate, which is prone to hydrolysis. Anhydrous conditions and inert atmospheres (argon or nitrogen) are essential to suppress side reactions. Patent EP1138672A1 highlights the use of n-heptane as a solvent for analogous carbamate formations, achieving 70–80% yields when reacting pyrrolidine derivatives with allyl chloroformate.

Protected Intermediate Strategies

To enhance regioselectivity, especially in complex systems, temporary protection of the pyrrolidine nitrogen is employed. Common protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), which are later removed under controlled conditions.

Benzyloxycarbonyl (Cbz) Protection

Benzyl chloroformate is reacted with pyrrolidine in acetone or THF at 0°C, forming the Cbz-protected intermediate. Subsequent deprotection via hydrogenolysis (H₂/Pd-C) or acidic cleavage (HBr/AcOH) yields the free amine, which is then coupled with pyridin-3-yl chloroformate. For example, benzyl pyrazolo[1,5-a]pyridin-5-ylcarbamate (a structurally related compound) was synthesized using this approach, with chromatographic purification ensuring >95% purity.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced using di-tert-butyl dicarbonate in methanol or ethyl acetate. After coupling with pyridin-3-yl chloroformate, the Boc group is removed with trifluoroacetic acid (TFA) or HCl in dioxane. This method is favored for its compatibility with acid-labile functional groups.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Applications and Derivatives

This compound serves as a precursor for PI3 kinase inhibitors and antimicrobial agents. Structural analogs, such as pyrazolo[1,5-a]pyridines, exhibit potent bioactivity when modified at the pyrrolidine nitrogen.

Comparative Data Tables

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Using reagents like 3-chloroperbenzoic acid.

Reduction: Typically involves hydrogenation reactions.

Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions:

Oxidation: 3-chloroperbenzoic acid in dichloromethane.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Trimethylsilyl cyanide (TMSCN) in acetonitrile with triethylamine.

Major Products: The major products formed from these reactions include various substituted pyrrolidine and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pyridin-3-yl pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of pyridin-3-yl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and van der Waals interactions with active site residues . The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-Pyridine Backbones

Tert-butyl-2-(1-cyclohexylimidazo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate (4g)

- Structure : Incorporates an imidazo[1,5-a]pyridine fused ring system attached to pyrrolidine, with a bulky cyclohexyl substituent.

- Synthesis : Achieved in 83% yield via a 3-hour reaction, yielding a light green semi-solid .

Tert-butyl-2-(imidazo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate (4h)

- Structure : Similar to 4g but lacks the cyclohexyl group, resulting in reduced steric hindrance.

- Synthesis : Same yield (83%) and reaction time as 4g, but forms a brown oil .

- Comparison : The absence of the cyclohexyl substituent may improve solubility or alter pharmacokinetic profiles relative to both 4g and Pyridin-3-yl pyrrolidine-1-carboxylate.

tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

- Structure : Features methoxy and methyl substituents on the pyridine ring, with a tert-butyl carbamate group.

- Properties : Molecular weight 292.37; higher lipophilicity due to the tert-butyl group compared to this compound .

Compounds with Alternative Linkers or Substituents

(3R,4R)-tert-Butyl 3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-(4-(trifluoromethyl)benzyloxy)pyrrolidine-1-carboxylate (Compound 6)

- Structure : Uses a triazole linker between pyrrolidine and pyridine, with a trifluoromethylbenzyloxy group.

- Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/H₂O/nBuOH, yielding a product purified by flash chromatography .

- Key Difference : The triazole linker introduces hydrogen-bonding capability and metabolic stability, contrasting with the carbamate’s ester functionality.

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate

- Structure : Contains an acrylate ester and methoxy-substituted pyridine.

- Relevance : The α,β-unsaturated ester may confer electrophilic reactivity, absent in this compound .

Physical States and Handling

- This compound : Likely a solid (inferred from analogues like PK03447E-1, a light yellow solid) .

- 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (PK03371E-1) : Dihydrochloride salt with molecular weight 236.14; requires stringent safety measures (e.g., respiratory protection) despite unclassified hazards .

Molecular Weight and Solubility Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.